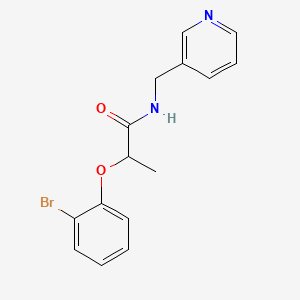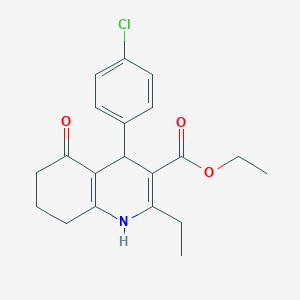![molecular formula C18H29NO2 B5088795 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in recent years due to its unique pharmacological effects and potential therapeutic applications.
Mecanismo De Acción
MXE acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXE reduces the flow of calcium ions into neurons, leading to a decrease in excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects
MXE produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and sedation. It can also cause changes in heart rate, blood pressure, and body temperature. MXE has a long half-life, with effects lasting up to 6-8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for lab experiments, including its potency, selectivity, and long duration of action. However, its psychoactive effects may make it difficult to use in certain experimental settings, and its potential for abuse and dependence must be taken into account.
Direcciones Futuras
There are several potential future directions for research on MXE, including further investigation of its therapeutic applications, development of analogs with improved pharmacological properties, and exploration of its effects on neuronal plasticity and neuroprotection. Additionally, more research is needed to understand the long-term effects of MXE use and its potential for abuse and dependence.
Conclusion
In conclusion, MXE is a dissociative anesthetic drug with unique pharmacological effects and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of MXE use.
Métodos De Síntesis
MXE can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetone with cyclohexylamine, followed by reduction with sodium borohydride and N-methylation with methyl iodide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
MXE has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It has been shown to have antidepressant-like effects in animal models of depression, as well as anxiolytic and analgesic effects. MXE has also been investigated as a potential treatment for addiction to other substances, such as opioids and alcohol.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-13-7-5-6-8-16(13)19-14(2)11-15-9-10-17(20-3)18(12-15)21-4/h9-10,12-14,16,19H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKYSFKMHTXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(C)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)

![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)